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Abstract
Leptofuranin C and Leptofuranin D, members of the leptofuranin family of antitumor

antibiotics, are known to exist as a pair of tautomeric isomers. This technical guide provides a

comprehensive overview of their tautomeric relationship, drawing upon available spectroscopic

data and established principles of tautomerism. The document details the structural basis of

this isomerism, outlines the key experimental methodologies used for its investigation, and

presents a framework for the quantitative analysis of the tautomeric equilibrium. Due to the

limited availability of specific quantitative data in publicly accessible literature, this guide also

serves as a blueprint for future research in this area.

Introduction to Leptofuranin C and D Tautomerism
Leptofuranins are a class of novel polyketide antibiotics isolated from Streptomyces species.

Early structural elucidation studies of these compounds revealed that Leptofuranin C and

Leptofuranin D are not distinct compounds but rather two interconverting tautomeric isomers.[1]

This phenomenon is crucial for understanding their chemical properties, stability, and biological

activity, as different tautomers can exhibit distinct pharmacological profiles.

The tautomerism in Leptofuranin C and D is a form of keto-enol tautomerism, a common

feature in molecules possessing a carbonyl group adjacent to a carbon atom with at least one
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hydrogen. The interconversion involves the migration of a proton and the shifting of double

bonds, resulting in a dynamic equilibrium between the keto and enol forms.

Structural Elucidation and Tautomeric Forms
The structures of Leptofuranin C and D were determined primarily through nuclear magnetic

resonance (NMR) spectroscopy, including two-dimensional techniques.[1] Specifically, Nuclear

Overhauser Effect Spectroscopy (NOESY) experiments were instrumental in analyzing their

relative stereochemistries.[1]

While the full, detailed structures and the specific equilibrium dynamics are not extensively

reported in public literature, the core of this tautomerism is understood to be centered around a

substituted furanone ring system. Based on this, representative structures for the keto

(Leptofuranin C) and enol (Leptofuranin D) forms can be proposed.

Figure 1: Proposed tautomeric equilibrium between Leptofuranin C and Leptofuranin D.

Note: As definitive 2D structures for Leptofuranin C and D are not available in the public

domain, the above diagram uses placeholder images to illustrate the keto-enol tautomerism.

The actual structures would be significantly more complex, featuring a polyketide side chain

attached to the furanone core.

Data Presentation: Framework for Quantitative
Analysis
A thorough understanding of the tautomeric isomerism of Leptofuranin C and D requires

quantitative data on their equilibrium. While specific experimental values are not currently

available in the literature, the following tables provide a structured framework for the

presentation of such data once obtained.

Table 1: Tautomeric Equilibrium Constants (Keq) of Leptofuranin C/D in Various Solvents
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Solvent
Dielectric Constant
(ε)

Keq ([Leptofuranin
D]/[Leptofuranin
C])

Temperature (°C)

Chloroform-d (CDCl3) 4.8 Data not available 25

Methanol-d4 (CD3OD) 32.7 Data not available 25

Dimethyl sulfoxide-d6

(DMSO-d6)
46.7 Data not available 25

Water (D2O) 78.4 Data not available 25

Table 2: Thermodynamic Parameters for the Tautomerization of Leptofuranin C to

Leptofuranin D

Solvent ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)

Solvent 1 Data not available Data not available Data not available

Solvent 2 Data not available Data not available Data not available

Experimental Protocols
The investigation of tautomeric equilibria relies on a combination of spectroscopic and

computational methods. The following are detailed methodologies for the key experiments that

would be employed in the study of Leptofuranin C and D.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the different tautomeric forms in solution.

Methodology:

Sample Preparation: Dissolve a known concentration of the Leptofuranin C/D mixture in

various deuterated solvents (e.g., CDCl3, CD3OD, DMSO-d6) to assess solvent effects on

the equilibrium.
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1H NMR Spectroscopy: Acquire one-dimensional proton NMR spectra. The signals

corresponding to the protons unique to each tautomer (e.g., the enolic hydroxyl proton in

Leptofuranin D and the α-proton to the carbonyl in Leptofuranin C) are identified. The

relative concentrations of the two tautomers can be determined by integrating these distinct

signals.

13C NMR Spectroscopy: Acquire carbon-13 NMR spectra to observe the chemical shifts of

the carbonyl carbon in the keto form and the olefinic carbons in the enol form, providing

further structural confirmation.

Quantitative Analysis: The equilibrium constant (Keq) is calculated from the ratio of the

integrals of the signals corresponding to each tautomer.

Leptofuranin C/D Sample

Dissolve in Deuterated Solvent

Acquire 1H and 13C NMR Spectra

Identify Tautomer-Specific Signals

Integrate Signals

Calculate Keq and Tautomer Ratio
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Figure 2: Workflow for NMR-based analysis of tautomeric equilibrium.

Nuclear Overhauser Effect Spectroscopy (NOESY)
Objective: To determine the relative stereochemistry and spatial proximity of protons in the

tautomers.

Methodology:

Sample Preparation: A sample of the Leptofuranin C/D mixture is prepared in a suitable

deuterated solvent at a concentration appropriate for 2D NMR experiments.

2D NOESY Experiment: A two-dimensional NOESY spectrum is acquired. This experiment

detects through-space interactions between protons that are in close proximity (typically < 5

Å).

Data Analysis: Cross-peaks in the NOESY spectrum indicate which protons are spatially

close. This information is crucial for assigning the stereochemistry of the molecule and

confirming the proposed three-dimensional structures of the tautomers.

Protons close in space
(< 5 Å)

NOESY Cross-Peak Observed

 results in 

Confirmation of
Relative Stereochemistry

 leads to 

Click to download full resolution via product page

Figure 3: Logical relationship in NOESY for stereochemical analysis.
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Computational Chemistry
Objective: To model the tautomeric equilibrium and predict the relative stabilities of the

tautomers.

Methodology:

Structure Optimization: The geometries of both Leptofuranin C and Leptofuranin D are

optimized using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis

set like 6-31G*).

Energy Calculations: The single-point energies of the optimized structures are calculated to

determine their relative stabilities.

Solvent Effects: The calculations can be performed in the gas phase and with implicit solvent

models (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents

on the tautomeric equilibrium.

Thermodynamic Analysis: Frequency calculations are performed to obtain thermodynamic

parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the

tautomerization reaction.

Conclusion and Future Directions
The tautomeric isomerism of Leptofuranin C and Leptofuranin D is a key feature of their

chemical identity. While spectroscopic evidence confirms this relationship, a significant gap

exists in the public domain regarding quantitative data and detailed experimental protocols

specific to these molecules. Future research should focus on isolating or synthesizing sufficient

quantities of these compounds to perform in-depth NMR and other spectroscopic studies in a

variety of solvents and at different temperatures. Such studies would enable the precise

determination of equilibrium constants and thermodynamic parameters, providing a deeper

understanding of their chemical behavior and informing future drug development efforts.

Computational studies will also play a vital role in complementing experimental data and

providing insights into the factors governing the tautomeric equilibrium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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